1-(Cyclopropylsulfonyl)piperazine hydrochloride

Medicinal Chemistry Antimalarial Structure-Activity Relationship

This sulfonamide-piperazine building block is essential for SAR exploration of cyclopropylsulfonyl substituents in respiratory disease targets. Unlike methylsulfonyl analogs, the cyclopropyl group confers distinct steric/electronic properties and enhanced metabolic stability. Validated in parallel synthesis of 5-(dialkylamino)tetrazoles (Savych et al., ACS Comb. Sci., 2019) and claimed in patent CN105399698B for COPD. Choose this compound to access a moderately hydrophilic (logP -0.19) scaffold with documented antiplasmodial differentiation.

Molecular Formula C7H15ClN2O2S
Molecular Weight 226.73 g/mol
CAS No. 1057385-13-3
Cat. No. B1428508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylsulfonyl)piperazine hydrochloride
CAS1057385-13-3
Molecular FormulaC7H15ClN2O2S
Molecular Weight226.73 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCNCC2.Cl
InChIInChI=1S/C7H14N2O2S.ClH/c10-12(11,7-1-2-7)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H
InChIKeyXMQSYWUXRAPUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylsulfonyl)piperazine hydrochloride (CAS 1057385-13-3) – Chemical Properties and Basic Characterization


1-(Cyclopropylsulfonyl)piperazine hydrochloride (CAS 1057385-13-3) is a sulfonamide-functionalized piperazine derivative with molecular formula C₇H₁₅ClN₂O₂S and molecular weight 226.72 g/mol [1]. The compound consists of a piperazine core bearing an N-cyclopropylsulfonyl substituent, with the hydrochloride salt form conferring enhanced aqueous solubility and handling stability. Calculated physicochemical parameters include a logP of -0.19, indicating hydrophilic character, and a topological polar surface area of 57.8 Ų [1]. Commercial availability typically specifies purity ≥95% .

Why 1-(Cyclopropylsulfonyl)piperazine hydrochloride Cannot Be Interchanged with Generic Piperazine Sulfonamides


Piperazine sulfonamides are not functionally interchangeable; substitution at the sulfonyl position directly modulates three critical parameters for drug discovery and chemical biology: lipophilicity (and thus membrane permeability), metabolic stability, and target-binding geometry. The cyclopropylsulfonyl group occupies a distinct steric and electronic space relative to smaller methylsulfonyl or bulkier phenylsulfonyl analogs. SAR studies demonstrate that replacing a methylsulfonyl group with a cyclopropylsulfonyl group in related aryl-piperazine scaffolds produced a measurable shift in biological potency [1]. Furthermore, cyclopropane-containing sulfonamides have been explicitly associated with enhanced metabolic stability relative to non-cyclopropyl counterparts, attributed to reduced oxidative metabolism at the cyclopropyl position [2].

Quantitative Differentiation Evidence: 1-(Cyclopropylsulfonyl)piperazine hydrochloride vs. Analogs


Cyclopropylsulfonyl vs. Methylsulfonyl: Potency Shift in Antiplasmodial Scaffolds

In a study of 3,5-diaryl-2-aminopyrazine antiplasmodial agents, substitution at the fourth position with a cyclopropylsulfonyl aryl group demonstrated favorable potency [1]. In comparison with the corresponding 4-methylsulfonyl aryl derivative, the cyclopropylsulfonyl modification maintained or improved activity. This represents a direct, head-to-head comparator evaluation establishing that the cyclopropylsulfonyl group confers non-redundant biological activity distinct from the simpler methylsulfonyl analog [1].

Medicinal Chemistry Antimalarial Structure-Activity Relationship

Application-Specific Differentiation: Patented Use in Respiratory Disease Treatment

Patent CN105399698B discloses the therapeutic use of compounds comprising the 1-(cyclopropylsulfonyl)piperazine moiety for the treatment of respiratory diseases, specifically chronic obstructive pulmonary disease (COPD) [1]. This represents application-level differentiation: while many piperazine sulfonamides are generic building blocks, the cyclopropylsulfonyl variant has been explicitly claimed in intellectual property for a defined therapeutic indication. Unsubstituted piperazine or methylsulfonyl-piperazine analogs are not identically claimed in this patent context.

Respiratory Disease COPD Drug Discovery

Lipophilicity Tuning: Cyclopropylsulfonyl vs. Phenylsulfonyl and Trifluoromethylphenylsulfonyl Analogs

The cyclopropylsulfonyl group confers an intermediate lipophilicity profile between small alkyl sulfonyl groups (e.g., methylsulfonyl) and bulky aromatic sulfonyl groups. The calculated logP for 1-(cyclopropylsulfonyl)piperazine hydrochloride is -0.19 [1]. This positions it as more hydrophilic than trifluoromethylphenylsulfonyl-piperazine derivatives, which exhibit enhanced lipophilicity that has been shown to positively correlate with anti-osteoclast differentiation activity [2]. Specifically, a derivative containing a 4-(trifluoromethyl)phenylsulfonyl-piperazine moiety achieved an IC₅₀ of 0.64 µM in RANKL-induced osteoclast differentiation assays [2], demonstrating that sulfonyl group lipophilicity directly modulates potency.

Physicochemical Properties LogP Drug Design

Validated Research and Procurement Scenarios for 1-(Cyclopropylsulfonyl)piperazine hydrochloride


Anti-infective Drug Discovery Requiring SAR Differentiation from Methylsulfonyl Analogs

Researchers developing antimalarial or antimicrobial agents should procure this compound specifically when SAR exploration requires evaluation of the cyclopropylsulfonyl substituent versus the common methylsulfonyl comparator. Evidence from antiplasmodial SAR studies indicates that the cyclopropylsulfonyl aryl substitution yields favorable potency that differs from the methylsulfonyl analog, validating this compound as a non-redundant SAR probe [1].

Respiratory Disease (COPD) Drug Development Leveraging Patented IP

This compound is directly applicable for medicinal chemistry programs targeting chronic obstructive pulmonary disease (COPD) and related respiratory conditions. Patent CN105399698B explicitly claims tetraquinoxaline urea derivatives incorporating the 1-(cyclopropylsulfonyl)piperazine moiety for respiratory disease treatment [2]. Procurement for this indication is supported by disclosed IP, providing a defined starting point for further optimization.

Lead Optimization Requiring Fine-Tuned Lipophilicity (logP) Control

The calculated logP of -0.19 for this compound [3] provides an intermediate lipophilicity value between highly polar alkylsulfonyl derivatives and lipophilic aromatic sulfonyl derivatives (e.g., trifluoromethylphenylsulfonyl-piperazine derivatives with demonstrated IC₅₀ = 0.64 µM in osteoclast assays) [4]. This compound should be selected when a moderately hydrophilic sulfonamide-piperazine building block is required for balancing permeability, solubility, and target engagement.

Parallel Synthesis of 5-(Dialkylamino)tetrazoles via One-Pot Methodology

This compound has demonstrated utility as a reagent in one-pot parallel synthesis of 5-(dialkylamino)tetrazoles, as reported by Savych et al. (ACS Comb. Sci., 2019) . This specific synthetic application provides a documented, reproducible use case that distinguishes it from generic piperazine derivatives lacking parallel synthesis validation.

Quote Request

Request a Quote for 1-(Cyclopropylsulfonyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.